

In-depth Technical Guide: m-PEG6-Amine in Advanced Drug Development

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Compound of Interest		
Compound Name:	m-PEG6-Amine	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core characteristics and applications of **m-PEG6-Amine**, a key building block in the development of advanced therapeutics. We will delve into its fundamental properties, its critical role in Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), and provide illustrative experimental workflows and conceptual diagrams to support researchers in this field.

Core Properties of m-PEG6-Amine

m-PEG6-Amine is a monodisperse polyethylene glycol (PEG) derivative featuring a terminal methoxy group and a primary amine. This heterobifunctional structure makes it an ideal linker for covalently conjugating different molecules.

Property	Value	References
Molecular Formula	C13H29NO6	[1][2]
Molecular Weight	295.38 g/mol	[1]
CAS Number	184357-46-8	[1][2]

The Strategic Importance of PEG Linkers in PROTAC and ADC Design



The linker component of a PROTAC or ADC is far from a passive spacer; it is a critical determinant of the overall efficacy and developability of the therapeutic agent. PEG linkers, such as **m-PEG6-Amine**, have become a cornerstone in the design of these complex molecules due to their unique and advantageous properties.[1]

The primary role of the **m-PEG6-Amine** linker is to connect a ligand that binds to a target protein of interest (POI) with a ligand that recruits an E3 ubiquitin ligase (in the case of PROTACs) or to attach a cytotoxic payload to an antibody (in ADCs).[3] The length and flexibility of the PEG chain are crucial for enabling the formation of a stable and productive ternary complex in PROTACs, which is a prerequisite for the ubiquitination and subsequent degradation of the target protein.[2]

Key advantages of incorporating PEG linkers like **m-PEG6-Amine** include:

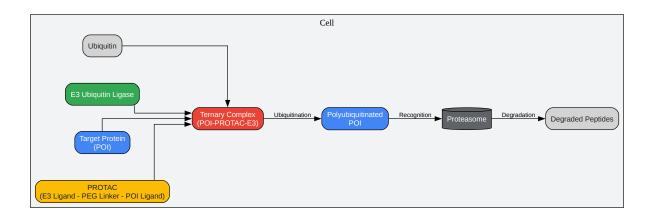
- Enhanced Solubility: The hydrophilic nature of the polyethylene glycol chain significantly improves the aqueous solubility of the often large and hydrophobic PROTAC and ADC molecules.[4][5]
- Improved Cell Permeability: The flexible PEG linker can adopt conformations that shield the polar surface area of the molecule, which can facilitate its passage across cell membranes.

 [1]
- Optimized Ternary Complex Formation: The length and flexibility of the PEG linker are critical for achieving the optimal orientation and proximity between the target protein and the E3 ligase, which is essential for efficient ubiquitination.[2]

Conceptual Pathways and Workflows

To visualize the critical roles of **m-PEG6-Amine** in drug development, the following diagrams illustrate the PROTAC-mediated protein degradation pathway and a general experimental workflow for the development of PROTACs or ADCs.

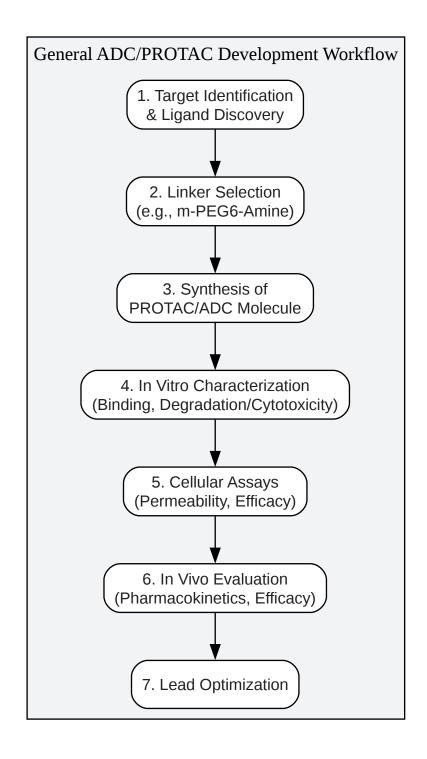




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PROTAC-mediated protein degradation pathway.





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